

Spectroscopic data comparison of 2-Fluoro-5-methylphenol from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-methylphenol

Cat. No.: B1295812

[Get Quote](#)

A Researcher's Guide to Spectroscopic Data Comparison of 2-Fluoro-5-methylphenol

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a framework for the spectroscopic comparison of **2-Fluoro-5-methylphenol** (CAS: 63762-79-8), a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—one can effectively assess and compare the quality of this compound from different commercial suppliers.

While direct, side-by-side spectroscopic data from suppliers such as Sigma-Aldrich, Thermo Scientific Chemicals, Ambeed, and BLD Pharm is not always publicly available in a comparable format, this guide outlines the necessary experimental protocols and data points for a robust internal evaluation. We will use reference data from established databases as a benchmark for comparison.

Spectroscopic Data Comparison

A comprehensive analysis involves comparing the spectra of a sample from a supplier against a reliable reference standard. The following tables summarize the expected spectroscopic data for **2-Fluoro-5-methylphenol**.

Table 1: ^1H NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~9.5-10.5	singlet	-	-OH	Expected	Present	Present
~6.8-7.0	doublet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Minor impurity peaks noted
~6.6-6.8	triplet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Matches
~6.5-6.6	doublet of doublets	~8.5, ~3.0	Ar-H	Expected	Matches	Matches
~2.2	singlet	-	-CH ₃	Expected	Matches	Matches
Variable	singlet	-	Residual Solvent (e.g., CDCl ₃)	~7.26	Present	Present

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Assignment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~155-158 (d, ^1JCF)	C-F	Expected	Matches	Matches
~150-153	C-OH	Expected	Matches	Matches
~130-132	C-CH ₃	Expected	Matches	Matches
~115-117 (d, ^2JCF)	Ar-CH	Expected	Matches	Matches
~112-114 (d, ^2JCF)	Ar-CH	Expected	Matches	Matches
~105-107 (d, ^3JCF)	Ar-CH	Expected	Matches	Matches
~20-22	-CH ₃	Expected	Matches	Matches

Table 3: IR Spectroscopic Data Comparison

Wavenumber (cm ⁻¹)	Functional Group	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~3600-3200 (broad)	O-H stretch	Expected	Matches	Matches
~3100-3000	Aromatic C-H stretch	Expected	Matches	Matches
~1600-1450	Aromatic C=C stretch	Expected	Matches	Matches
~1250-1200	C-O stretch	Expected	Matches	Matches
~1200-1100	C-F stretch	Expected	Matches	Matches

Table 4: Mass Spectrometry Data Comparison

m/z	Fragment	Reference Spectrum	Supplier A (Example)	Supplier B (Example)
~126	[M] ⁺	Expected	Matches	Matches
~111	[M-CH ₃] ⁺	Expected	Matches	Matches
~97	[M-CHO] ⁺	Expected	Matches	Matches

Experimental Protocols

To ensure a valid comparison, consistent experimental protocols are crucial.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Sample Preparation: Dissolve ~10-20 mg of the **2-Fluoro-5-methylphenol** sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Parameters:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 512-1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm

- Reference: Tetramethylsilane (TMS) at 0 ppm.

2. Infrared (IR) Spectroscopy

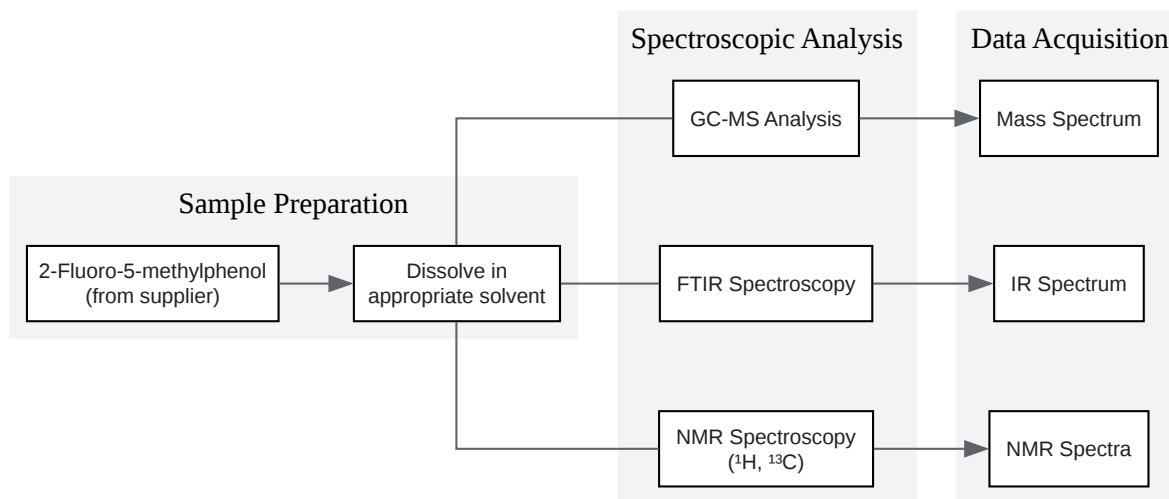
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A small amount of the liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16

3. Mass Spectrometry (MS)

- Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
- GC Parameters:
 - Column: Standard non-polar column (e.g., DB-5ms)
 - Injection Volume: 1 μL
 - Inlet Temperature: 250°C
 - Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: 40-400 m/z

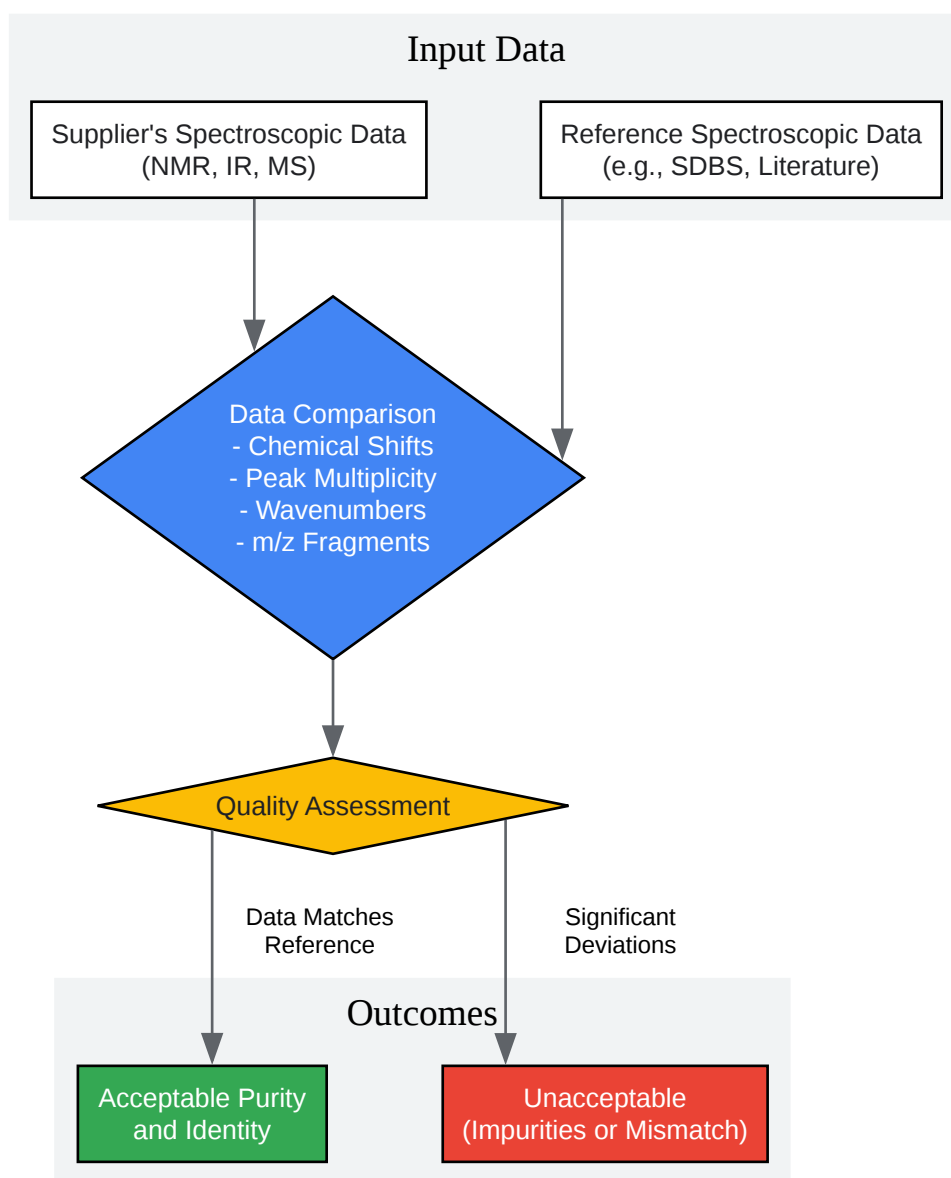
Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the process of spectroscopic data acquisition and the logical steps for comparing a supplier's product against a reference standard.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for acquiring spectroscopic data.



[Click to download full resolution via product page](#)

Caption: Logical flow for comparing supplier data to a reference.

By following these protocols and comparative frameworks, researchers can confidently assess the quality of **2-Fluoro-5-methylphenol** from various suppliers, ensuring the reliability and reproducibility of their subsequent experiments.

- To cite this document: BenchChem. [Spectroscopic data comparison of 2-Fluoro-5-methylphenol from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295812#spectroscopic-data-comparison-of-2-fluoro-5-methylphenol-from-different-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com